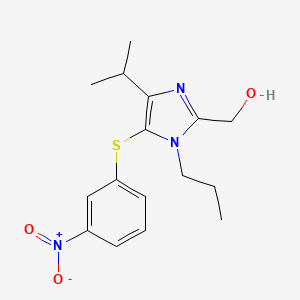

(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol

Description

Properties

CAS No. |

178979-13-0 |

|---|---|

Molecular Formula |

C16H21N3O3S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methanol |

InChI |

InChI=1S/C16H21N3O3S/c1-4-8-18-14(10-20)17-15(11(2)3)16(18)23-13-7-5-6-12(9-13)19(21)22/h5-7,9,11,20H,4,8,10H2,1-3H3 |

InChI Key |

BCMOBQYHCSOSAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazole Intermediate

- Starting from commercially available or synthesized imidazole derivatives, the 1-n-propyl and 4-isopropyl substituents are introduced via alkylation reactions using alkyl halides under basic conditions.

- Reaction conditions:

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Potassium carbonate or sodium hydride

- Temperature: Ambient to reflux (25–80 °C)

- Purification: Column chromatography or recrystallization to isolate the substituted imidazole intermediate.

Introduction of the 3-Nitrophenylthio Group

- The 5-position of the imidazole ring is functionalized by nucleophilic substitution with 3-nitrophenylthiol or its derivatives.

- Typical procedure:

- React the 5-halogenated imidazole intermediate (e.g., 5-chloro or 5-bromo) with 3-nitrophenylthiol in the presence of a base such as triethylamine or sodium hydride.

- Solvent: Anhydrous DMF or acetonitrile

- Temperature: 50–100 °C for several hours

- This step requires careful control to avoid overreaction or side products.

Formation of the Methanol Group at the 2-Position

- The 2-position is functionalized by converting a precursor group (e.g., aldehyde or ester) to the primary alcohol.

- Common methods include:

- Reduction of the 2-formyl imidazole intermediate using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Reaction conditions:

- Solvent: Methanol or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Workup involves quenching with water and extraction with organic solvents.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of imidazole | Alkyl halides, K2CO3, DMF, 60 °C, 12 h | 1-n-propyl-4-isopropyl imidazole |

| 2 | Nucleophilic aromatic substitution | 3-nitrophenylthiol, base, DMF, 80 °C, 6 h | 5-(3-nitrophenylthio) substituted imidazole |

| 3 | Reduction | NaBH4, MeOH, 0 °C to RT, 2 h | 2-methanol functionalized imidazole |

Research Findings and Optimization Notes

Yield Optimization:

The overall yield depends heavily on the purity of intermediates and reaction conditions. For example, the nucleophilic substitution step benefits from anhydrous conditions and controlled temperature to minimize side reactions.Purification Techniques:

Flash column chromatography using hexane/ethyl acetate mixtures is effective for isolating intermediates and the final product. Crystallization from suitable solvents can further enhance purity.Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the structure and purity at each stage.Safety and Handling:

The use of nitro-substituted aromatic thiols requires careful handling due to potential toxicity and sensitivity to oxidation.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C16H21N3O3S |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | [5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methanol |

| CAS Number | 178979-13-0 |

| Solvents Used | DMF, THF, Methanol |

| Common Bases Used | K2CO3, NaH, Triethylamine |

| Typical Reaction Temperatures | 0 °C to 100 °C |

| Characterization Methods | NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

One of the most significant applications of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol lies in its antimicrobial properties. Research has indicated that imidazole derivatives, including this compound, exhibit potent activity against various bacterial strains and fungi. For instance, studies have shown that similar imidazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate |

| Compound B | Escherichia coli | High |

| This compound | Candida albicans | Moderate |

Anti-HIV Properties

Imidazole derivatives have also been investigated for their anti-HIV activity. The compound's structural characteristics may contribute to its ability to inhibit HIV replication by targeting viral enzymes or cellular receptors involved in the viral life cycle. Research has indicated that modifications in the imidazole ring can enhance antiviral efficacy, suggesting that this compound could be optimized for improved performance against HIV .

Role as Enzyme Inhibitors

Another promising application is the compound's potential as an enzyme inhibitor. Imidazole derivatives are known to interact with various enzymes, including those involved in cancer metabolism and signal transduction pathways. The specific interactions of this compound with target enzymes could lead to the development of novel therapeutic agents for cancer treatment .

Table 2: Enzyme Targets and Inhibition Potential

| Enzyme Name | Inhibition Type | Compound Interaction |

|---|---|---|

| Protein Kinase A | Competitive | Potential |

| Cyclooxygenase | Non-competitive | Under Investigation |

| Carbonic Anhydrase | Mixed-type | Preliminary Studies |

Case Studies and Research Findings

Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:

- Case Study 1 : A study on a related imidazole compound demonstrated significant antibacterial activity in vitro and in vivo against methicillin-resistant Staphylococcus aureus (MRSA) infections, showcasing the potential of imidazole derivatives as therapeutic agents .

- Case Study 2 : Research focusing on anti-HIV activity revealed that certain modifications to the imidazole structure led to enhanced binding affinity to viral proteins, suggesting that this compound could be further explored for its antiviral properties .

Mechanism of Action

The mechanism of action of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structural Features : Shares the 5-nitroimidazole core but substitutes the 4-position with a chloromethylphenyl group and the 1- and 2-positions with methyl groups.

- Synthetic Pathway: Prepared via chlorination of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂ .

- Key Differences: Lacks the methanol group and 3-nitrophenylthio substituent, reducing its hydrogen-bonding capacity and altering electronic properties.

2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol

2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols

- Structural Features: Features a 5-nitroimidazole core with aryl ethanol substituents, synthesized via TDAE methodology .

- Functional Divergence: The ethanol group mimics the methanol in the target compound but introduces aromaticity-dependent steric effects.

Functional Group Impact on Properties

Research Findings and Implications

- Stability : The 3-nitrophenylthio group may confer greater stability under acidic conditions compared to chloromethyl derivatives but could increase susceptibility to nucleophilic substitution .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Isopropyl Group : A branched alkyl group that can enhance lipophilicity.

- Nitrophenylthio Group : A moiety that may contribute to biological activity through electron-withdrawing effects.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. Further investigations are needed to elucidate the specific molecular targets involved.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathology. For example, it may act as an inhibitor of kinases involved in cell proliferation, which could have implications for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits kinases associated with cancer |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. The study utilized disc diffusion methods to assess inhibition zones, confirming its potential as a therapeutic agent against infections caused by these pathogens.

Case Study: Cancer Cell Line Testing

In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased rates of apoptosis, suggesting a promising avenue for further research into its use as an anticancer drug.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol?

- Methodological Answer : A common approach involves multi-step reactions, including nucleophilic substitution and functional group transformations. For example:

- Step 1 : React an imidazole precursor (e.g., 4-isopropyl-1-n-propyl-1H-imidazole) with 3-nitrothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-nitrophenylthio group .

- Step 2 : Hydroxymethylation at the C2 position using formaldehyde or paraformaldehyde in acidic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from isopropyl alcohol .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~4.6 ppm for hydroxymethyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation .

- X-ray Crystallography : Single-crystal analysis (via SHELXL) for absolute configuration determination .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR data with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystallographic data, ensuring accurate unit cell parameters .

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature NMR experiments .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions .

- Catalysis : Employ Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl-thioether formation) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can DFT studies predict biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., histamine receptors) .

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian09) to identify nucleophilic/electrophilic sites for functionalization .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to predict solubility and stability in physiological conditions .

Q. What challenges arise in X-ray crystallography refinement for this compound?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART/SUMP commands to model disordered isopropyl or nitro groups .

- Hydrogen Bonding : Refine hydrogen atom positions with riding models and validate via ORTEP-3’s thermal ellipsoid plots .

- Data Quality : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve heavy-atom (S, N) ambiguities .

Q. How to design biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with structural homology to imidazole-binding proteins (e.g., cytochrome P450, H₄ receptors) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via spectrophotometric assays (e.g., NADPH depletion for oxidoreductases) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.